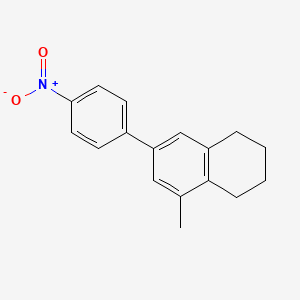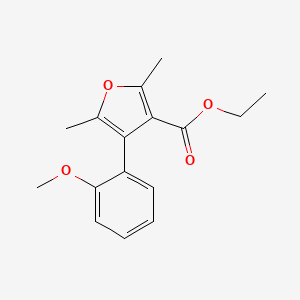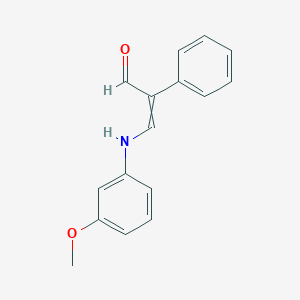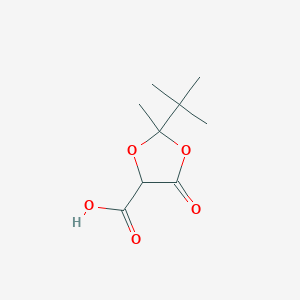![molecular formula C13H11N3OS B14190097 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol CAS No. 917907-37-0](/img/structure/B14190097.png)
2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a thienopyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings, with an amino group and a phenol group attached to it. The presence of these functional groups makes it a versatile molecule for chemical modifications and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with guanidine to form the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is crucial for cost-effective and environmentally friendly production.
化学反応の分析
Types of Reactions
2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to introduce various substituents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products depending on the reagents used.
科学的研究の応用
2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring system and have been studied for their biological activities, including kinase inhibition.
Thieno[2,3-d]pyrimidines: Similar to the compound , these molecules also exhibit potential anticancer properties.
Uniqueness
2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol is unique due to the presence of both amino and phenol groups, which allow for diverse chemical modifications and interactions with biological targets. This dual functionality enhances its potential as a versatile compound in various applications.
特性
CAS番号 |
917907-37-0 |
|---|---|
分子式 |
C13H11N3OS |
分子量 |
257.31 g/mol |
IUPAC名 |
2-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol |
InChI |
InChI=1S/C13H11N3OS/c1-8-6-18-13-11(8)12(14-7-15-13)16-9-4-2-3-5-10(9)17/h2-7,17H,1H3,(H,14,15,16) |
InChIキー |
VNJGHIWUWUSBPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14190025.png)


![N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14190043.png)


![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)





![2'-Fluoro-1-hydroxy[1,1'-biphenyl]-4(1H)-one](/img/structure/B14190102.png)
